molecular formula C11H16ClNO B053322 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 111758-82-8

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B053322
CAS No.: 111758-82-8
M. Wt: 213.7 g/mol
InChI Key: XEVOHMWMOYSWMZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 7th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1-tetralone.

    Reduction: The ketone group of 7-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • 1,2,3,4-Tetrahydronaphthalen-1-amine
  • 7-Methoxy-1-tetralone

Uniqueness

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both a methoxy group and an amine group on the tetrahydronaphthalene backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOHMWMOYSWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603359
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111758-82-8
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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